

# An In-depth Technical Guide to 9-Anthracenecarboxylic Acid (CAS: 723-62-6)

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## Compound of Interest

Compound Name: 9-Anthracenecarboxylic acid

Cat. No.: B105490

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## Introduction

**9-Anthracenecarboxylic acid** (9-ACA), also known as 9-anthroic acid, is a polycyclic aromatic hydrocarbon derivative widely recognized for its potent inhibitory effects on chloride channels.  
[1][2] Its ability to modulate ion transport across cell membranes has made it an invaluable tool in physiological and pharmacological research, particularly in the study of epithelial transport, smooth muscle function, and cellular excitability.[3][4] This technical guide provides a comprehensive overview of 9-ACA, including its physicochemical properties, synthesis, mechanism of action, and detailed experimental protocols for its application in research settings.

## Physicochemical and Pharmacological Properties

9-ACA is a yellow crystalline powder at room temperature.[1] Its rigid, polycyclic structure contributes to a high melting point and limited solubility in water.[1][5] It is, however, soluble in several organic solvents.[5][6][7]

## Table 1: Physicochemical Properties of 9-Anthracenecarboxylic Acid

Property	Value	Reference
CAS Number	723-62-6	<a href="#">[2]</a>
Molecular Formula	C <sub>15</sub> H <sub>10</sub> O <sub>2</sub>	<a href="#">[8]</a>
Molecular Weight	222.24 g/mol	<a href="#">[8]</a>
Appearance	Yellow crystalline powder	<a href="#">[1]</a>
Melting Point	213-217 °C	
pKa	3.65 (at 25°C)	<a href="#">[1]</a>
UV max (in Ethanol)	254 nm	
UV max (in Tetrahydrofuran)	362 nm	<a href="#">[9]</a>

**Table 2: Solubility of 9-Anthracenecarboxylic Acid**

Solvent	Solubility	Reference
Water	Insoluble / Sparingly soluble	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[7]</a>
Ethanol	~1 mg/mL; Soluble to 10 mM	<a href="#">[6]</a> <a href="#">[7]</a>
DMSO	~1 mg/mL; Soluble to 100 mM	<a href="#">[6]</a> <a href="#">[7]</a>
Dimethylformamide (DMF)	~1 mg/mL	<a href="#">[2]</a> <a href="#">[6]</a>
Chloroform	Soluble	<a href="#">[5]</a>
Benzene	Soluble	<a href="#">[7]</a>
Acetone	Soluble	<a href="#">[5]</a>
PBS (pH 7.2)	Insoluble	<a href="#">[2]</a>

**Table 3: Pharmacological Activity of 9-Anthracenecarboxylic Acid**

Target/Assay	IC <sub>50</sub> / Effective Concentration	Cell Type/System	Reference
Spontaneous transient inward currents (+50 mV)	90 $\mu$ M	Rabbit portal vein smooth muscle cells	<a href="#">[2]</a>
Spontaneous transient inward currents (-50 mV)	300 $\mu$ M	Rabbit portal vein smooth muscle cells	<a href="#">[2]</a>
Caffeine-evoked $\text{Ca}^{2+}$ -activated $\text{Cl}^-$ currents	650 $\mu$ M	Rabbit portal vein smooth muscle cells	<a href="#">[2]</a>
Renal chloride reabsorption inhibition	100 $\mu$ M	Isolated perfused frog kidney	<a href="#">[2]</a>

## Synthesis of 9-Anthracenecarboxylic Acid

A common and scalable method for the synthesis of 9-ACA involves the oxidation of 9-anthracenecarboxaldehyde.[\[10\]](#)[\[11\]](#) This method avoids the harsh conditions and less accessible starting materials of older synthetic routes.[\[11\]](#)

## Experimental Protocol: Synthesis from 9-Anthracenecarboxaldehyde

This protocol is adapted from a patented method and offers good yield and purity.[\[10\]](#)[\[11\]](#)

### Materials:

- 9-Anthracenecarboxaldehyde
- Isopropanol
- 2-Methyl-2-butene
- Sodium dihydrogen phosphate ( $\text{NaH}_2\text{PO}_4$ )
- Sodium chlorite ( $\text{NaClO}_2$ )

- Deionized water
- Hydrochloric acid (HCl) for pH adjustment
- Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

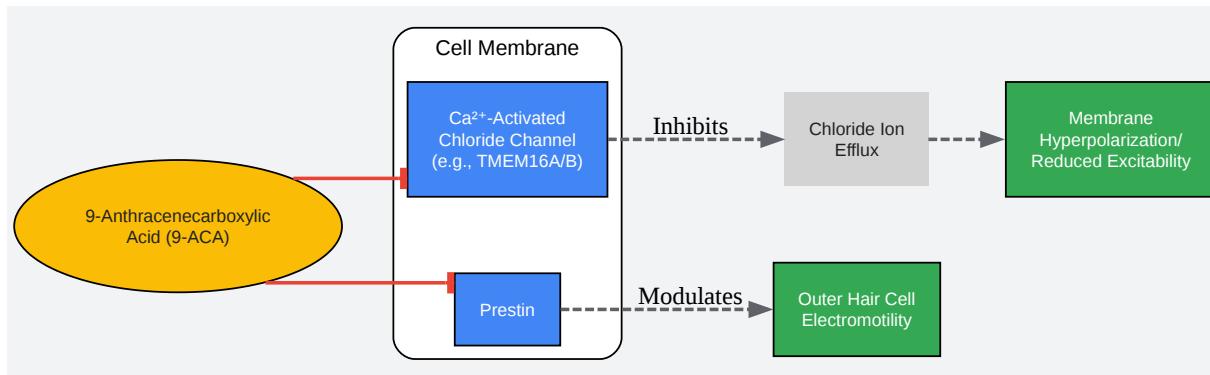
- In a reaction flask, dissolve 100g of 9-anthracenecarboxaldehyde in 1000g of isopropanol.  
[\[10\]](#)
- Add 50g of 2-methyl-2-butene, which acts as a chlorine scavenger.  
[\[10\]](#)
- Prepare a solution of 113.5g of sodium dihydrogen phosphate in 300g of water and add it to the reaction mixture with stirring. This acts as a pH buffer.  
[\[10\]](#)
- Prepare a solution of 68.6g of sodium chlorite in 300g of water. Add this solution dropwise to the reaction mixture, maintaining the temperature between 20-30°C.  
[\[10\]](#)
- After the addition is complete, continue stirring the reaction at room temperature for 2 hours.  
[\[10\]](#)
- Evaporate the isopropanol under reduced pressure.
- Adjust the pH of the remaining aqueous solution to 1-5 with hydrochloric acid to precipitate the **9-Anthracenecarboxylic acid**.
- Extract the product with a suitable organic solvent, such as ethyl acetate.
- Wash the organic phase with water, dry it over anhydrous magnesium sulfate, and evaporate the solvent to obtain crude **9-Anthracenecarboxylic acid**.
- The product can be further purified by recrystallization from ethanol.  
[\[10\]](#)

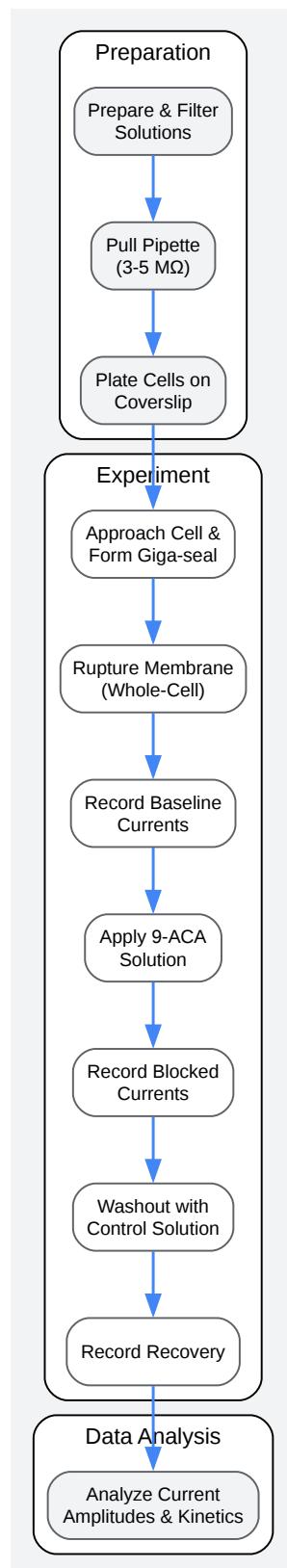
## Mechanism of Action and Signaling Pathways

The primary mechanism of action of 9-ACA is the blockage of chloride channels.  
[\[1\]](#)  
[\[2\]](#) It is particularly known for its effects on Calcium-Activated Chloride Channels (CaCCs), including

members of the TMEM16/Anoctamin family such as TMEM16A (ANO1) and TMEM16B (ANO2).<sup>[4][12][13]</sup> The blockade is often voltage-dependent, with the negatively charged carboxylate group of 9-ACA playing a crucial role in its interaction with the channel pore.<sup>[13]</sup> By inhibiting the efflux of chloride ions, 9-ACA can lead to membrane hyperpolarization and a reduction in cellular excitability.<sup>[14]</sup>

In addition to its direct channel-blocking activity, 9-ACA has been shown to interact with the motor protein prestin, which is essential for the electromotility of outer hair cells in the cochlea.<sup>[15][16]</sup> This interaction is independent of its effects on other chloride channels and contributes to its impact on the auditory system.<sup>[15][16]</sup>



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